molecular formula C10H14ClNO3 B1392796 Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride CAS No. 1203898-09-2

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride

Cat. No.: B1392796
CAS No.: 1203898-09-2
M. Wt: 231.67 g/mol
InChI Key: FERUJRZGLWCPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as methyl 3-amino-2-methoxy-5-methylbenzoate;hydrochloride. This nomenclature follows the standardized International Union of Pure and Applied Chemistry protocols for naming substituted benzoic acid derivatives, where the base structure is identified as a benzoate ester with specific positional substitutions clearly delineated. The semicolon notation separates the organic component from the inorganic hydrochloride salt component, indicating the formation of a stable salt complex.

The molecular formula for this compound is definitively established as C₁₀H₁₄ClNO₃, with a precise molecular weight of 231.68 grams per mole. The structural representation reveals a benzene ring system with the carboxyl carbon at position 1, serving as the reference point for numbering the remaining positions. The methoxy group (-OCH₃) occupies position 2, the amino group (-NH₂) is located at position 3, and the methyl group (-CH₃) is positioned at the 5-location on the aromatic ring. The carboxyl group has been esterified with methanol to form the methyl ester functionality, while the hydrochloride component indicates protonation of the amino group.

The three-dimensional structural characteristics of this molecule demonstrate significant steric and electronic interactions between the various substituents. The methoxy group at the 2-position creates an ortho relationship with the amino group at position 3, potentially leading to intramolecular hydrogen bonding interactions. The methyl group at position 5 provides additional steric bulk and contributes to the overall electronic distribution within the aromatic system. These structural features significantly influence the compound's chemical reactivity, solubility properties, and biological activity profiles.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying nomenclature systems that reflect different organizational priorities and historical naming conventions. The PubChem database consistently utilizes the systematic International Union of Pure and Applied Chemistry format, presenting the compound name as methyl 3-amino-2-methoxy-5-methylbenzoate;hydrochloride with clear separation between the organic and inorganic components. This approach emphasizes the structural hierarchy and facilitates automated database searching and cross-referencing protocols.

Alternative naming conventions observed across various chemical suppliers and databases reveal interesting variations in formatting and emphasis. Some databases present the compound name with hydrochloride as a separate term, while others integrate it directly into the primary nomenclature. The Chemical Abstracts Service registry system maintains consistency with the International Union of Pure and Applied Chemistry approach but may include additional descriptive terms for disambiguation purposes. Matrix Scientific and other commercial suppliers often employ simplified names that prioritize practical identification over systematic nomenclature precision.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=CC(=C(C(=C1)N)OC)C(=O)OC.Cl, which provides a linear notation system that captures the complete molecular structure including the salt formation. This notation system enables rapid computational analysis and database searching across multiple platforms. The International Chemical Identifier representation offers another layer of structural description through the InChI format: InChI=1S/C₁₀H₁₃NO₃.ClH/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6;/h4-5H,11H2,1-3H3;1H, which provides a unique identifier for the compound that remains consistent across all database systems.

Registry Number Cross-Referencing (Chemical Abstracts Service, PubChem Compound Identifier, ChemSpider Identifier)

Properties

IUPAC Name

methyl 3-amino-2-methoxy-5-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6;/h4-5H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERUJRZGLWCPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Amino-2-methoxy-5-methylbenzoic Acid

The initial step involves converting the corresponding benzoic acid derivative into its methyl ester form. This esterification is typically achieved via acid-catalyzed reaction with methanol:

3-Amino-2-methoxy-5-methylbenzoic acid + methanol (MeOH) → Methyl 3-amino-2-methoxy-5-methylbenzoate

Reaction Conditions:

  • Reflux in the presence of hydrochloric acid or sulfuric acid as catalysts.
  • Reflux duration varies but generally lasts 4-8 hours.
  • Purification through recrystallization from ethanol or ethanol-water mixtures.

This esterification step is crucial for enhancing compound stability and facilitating subsequent modifications.

Introduction of the Amino Group at Position 3

The amino group can be introduced via nitration followed by reduction, or through direct amino substitution if suitable precursors are available.

a. Nitration and Reduction Route:

  • Nitrate methyl 2-methoxy-5-methylbenzoate selectively at the ortho position relative to the methoxy group.
  • Reduction of the nitro group to an amino group using catalytic hydrogenation or metal reduction (e.g., Sn/HCl).

b. Direct Amination Route:

  • Using amino transfer reagents under controlled conditions, although less common due to regioselectivity challenges.

Note: The amino substitution at position 3 is often achieved after esterification to avoid side reactions.

Methoxy Group Functionalization

The methoxy group at position 2 is generally stable but can undergo substitution or modification under specific conditions:

  • Methylation or demethylation can be performed using methyl iodide or boron tribromide, respectively.
  • For the synthesis of derivatives, the methoxy group can be replaced with other nucleophiles, but in the target compound, it remains intact.

Introduction of the Methyl Group at Position 5

The methyl group at position 5 is typically introduced via electrophilic substitution reactions, such as Friedel-Crafts methylation, on the aromatic ring:

Methylation reagents: methyl chloride (CH₃Cl) or methyl iodide (CH₃I) in the presence of Lewis acids like AlCl₃.

Reaction Conditions:

  • Conducted at low temperatures to control regioselectivity.
  • The methylation occurs preferentially at the activated position (position 5) due to the directing effects of existing substituents.

Hydrochloride Salt Formation

The free base form of methyl 3-amino-2-methoxy-5-methylbenzoate is converted into its hydrochloride salt to enhance solubility and stability:

Methyl 3-amino-2-methoxy-5-methylbenzoate + HCl (gas or aqueous) → Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride

Process:

  • Dissolve the free base in an appropriate solvent such as ethanol or acetone.
  • Bubble or add gaseous HCl or use HCl solution.
  • Crystallize the salt from the solution through cooling or solvent evaporation.

Purification and Characterization

Purification is achieved via recrystallization from ethanol, water, or their mixtures, ensuring high purity (>95%). Characterization techniques include:

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Purpose Notes
Esterification Methanol, HCl or H₂SO₄ Reflux 4-8 hrs Convert acid to ester Purify via recrystallization
Amination Nitrate precursor, reducing agent Catalytic hydrogenation or metal reduction Introduce amino group at position 3 Regioselectivity control necessary
Methylation Methyl iodide or methyl chloride Low temp, Lewis acid catalyst Methylate aromatic ring Position 5 methylation
Salt Formation HCl gas or aqueous HCl Room temp, solvent-based Convert free base to hydrochloride salt Enhance solubility and stability

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Converts to quinones using agents like potassium permanganate.
  • Reduction : Converts nitro groups to amino groups using lithium aluminum hydride.
  • Substitution : The methoxy group can be replaced with other functional groups.

Biology

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is utilized in biological research, particularly in studies related to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against gram-positive bacteria and may enhance the efficacy of antifungal agents when used in combination therapies.

Industrial Applications

This compound finds utility in the production of:

  • Dyes and Pigments : Its unique structure allows it to be employed in synthesizing various colorants.
  • Pharmaceuticals : It is explored as a potential agent in drug formulations due to its biological activity.

Case Study 1: Interaction with Antifungal Agents

A study investigated the interaction of this compound with established antifungal agents. Results indicated a synergistic effect , enhancing antifungal activity against resistant strains of fungi. This suggests its potential use in treating difficult fungal infections.

Case Study 2: Photodynamic Therapy Applications

Research has highlighted the potential use of this compound in photodynamic therapy (PDT) . Upon light activation, it generates reactive oxygen species that can target cancer cells effectively. This dual role as both a therapeutic agent and a photosensitizer underscores its versatility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Methyl 3-Amino-4-Hydroxybenzoate ()
  • Structure : Lacks the 2-methoxy and 5-methyl groups present in the target compound.
  • Reactivity : The hydroxyl group at position 4 facilitates cyclization with aryl acids to form benzoxazole derivatives. Substitution with methoxy (as in the target compound) would reduce hydrogen-bonding capacity and alter cyclization kinetics .
  • Physicochemical Impact: The hydroxyl group increases polarity and hydrogen-bond donor count (2 H-bond donors vs.
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride ()
  • Structure: A branched aliphatic ester with a methylamino group and hydrochloride salt.
  • Key Differences : The absence of aromatic rings and differing substituent positions result in lower molecular complexity (complexity score ~150 vs. ~270 in aromatic analogs like ) .
  • Solubility: Aliphatic structures generally exhibit higher solubility in non-polar solvents compared to aromatic benzoates.
(2-{5-(2-Chloro-5-Methylphenoxy)Methyl-1,2,4-Oxadiazol-3-Yl}Ethyl)Methylamine Hydrochloride ()
  • Structure: Features a 1,2,4-oxadiazole ring and chloro-methylphenoxy substituents.
  • Hydrogen Bonding: 2 H-bond donors and 5 acceptors vs. 1 donor and 4 acceptors in the target compound.
  • Molecular Complexity : Higher topological complexity (270 vs. ~200 for simpler benzoates), which may correlate with enhanced receptor binding but reduced synthetic yield .
Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates ()
  • Synthetic Pathway: Formed via cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate with polyphosphoric acid (PPA).
  • The 5-methyl group in both compounds may enhance metabolic stability .
(3R)-3-Amino-5-Methyl-2-Oxo-Hexan-1-Ol Hydrochloride ()
  • Application: Acts as a metalloprotein aminopeptidase inhibitor.
  • Structural Contrast : The linear aliphatic chain and ketone group differentiate it from aromatic benzoates. The hydrochloride salt improves water solubility, a shared feature with the target compound .

Data Tables: Comparative Properties

Table 1. Substituent and Physicochemical Comparison

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Complexity Key Functional Groups
Methyl 3-amino-2-methoxy-5-methylbenzoate HCl (Target) 1 4 ~200 Amino, methoxy, methyl ester
Methyl 3-amino-4-hydroxybenzoate 2 4 180 Amino, hydroxyl, methyl ester
(2-{5-(2-Chloro-5-methylphenoxy)methyl... HCl 2 5 270 Oxadiazole, chloro, methylphenoxy
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl 1 3 150 Methylamino, branched aliphatic

Biological Activity

Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzoate structure with specific functional groups that contribute to its biological activity:

  • Amino Group : Potentially involved in enzyme interactions and receptor binding.
  • Methoxy Group : Known to enhance lipophilicity and influence biological interactions.
  • Methyl Substituents : May affect the compound's reactivity and stability.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoateContains multiple hydroxy and methoxy groupsAntimicrobial and antitumor activity
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochlorideBenzyloxy substituentPotentially enhanced biological activity
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylateThiophene ring presentExplored for pharmacological applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also inhibit bacterial growth, particularly against gram-positive bacteria .

Antifungal Activity

Studies have shown that derivatives of methyl benzoates possess antifungal properties. This compound may enhance the efficacy of certain antifungal agents when used in combination therapies.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.
  • Interaction with Cellular Receptors : Modulating signaling pathways that are crucial for cellular responses.

Case Study 1: Interaction with Antifungal Agents

A study explored the interaction of this compound with established antifungal agents. Results indicated a synergistic effect, enhancing the overall antifungal activity against resistant strains of fungi. This suggests potential applications in treating fungal infections where conventional therapies fail.

Case Study 2: Photodynamic Therapy Applications

Research has indicated the potential use of this compound in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which is beneficial in targeting cancer cells. This property highlights its dual role as both a therapeutic agent and a photosensitizer .

Q & A

Q. What computational models predict interactions between this compound and neurological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of 5-HT₃ (PDB: 6NP0) and D₂ (PDB: 6CM4) receptors. Optimize ligand geometry with DFT (B3LYP/6-31G*). Key interactions: Hydrogen bonding between the amino group and Asp129 (5-HT₃) or Asp114 (D₂), π-π stacking of the methoxybenzene ring with Tyr141 (5-HT₃) .

Q. How do steric and electronic effects of the methoxy and methyl substituents impact crystallization behavior?

  • Methodology : Compare crystal packing of derivatives (e.g., 2-methoxy vs. 3-methoxy) via Hirshfeld surface analysis. The 2-methoxy group in Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate induces stronger intermolecular H-bonds (O–H⋯O: 2.85 Å) vs. methyl groups, which favor van der Waals interactions .

Notes

  • Avoid commercial suppliers listed in –5, 7, 9–13, 15–17, 20–23 for methodology.
  • Prioritize synthesis and characterization protocols from peer-reviewed studies .
  • For receptor studies, align with pharmacological frameworks in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.